Pulmonary Function Improvement: Bromhexine vs. Ambroxol in Chronic Obstructive Bronchitis
A direct head-to-head double-blind clinical study directly compared the pulmonary function outcomes of bromhexine (36 mg/day) and its active metabolite ambroxol (45 mg/day) over a 4-week treatment period in patients with chronic obstructive bronchitis [1]. The study measured mean bronchial flow resistance and forced expiratory volume as primary endpoints. While ambroxol demonstrated a 25% reduction in average bronchial flow resistance and a 14% improvement in forced expiratory volume, bromhexine was not associated with any measurable change in lung function parameters [1]. This establishes a clear pharmacodynamic differentiation where the parent compound bromhexine, despite being the prodrug, does not produce the same magnitude of pulmonary function benefit as its pre-formed active metabolite when administered at the doses studied. This finding is critical for researchers evaluating mucolytic agents where improvement in objective lung function metrics is a desired endpoint [1].
| Evidence Dimension | Change in Lung Function Parameters |
|---|---|
| Target Compound Data | Bromhexine: No change in mean bronchial flow resistance or forced expiratory volume. |
| Comparator Or Baseline | Ambroxol: 25% reduction in average bronchial flow resistance; 14% improvement in forced expiratory volume. |
| Quantified Difference | Ambroxol provided measurable pulmonary function improvement; bromhexine showed no significant change. |
| Conditions | Double-blind, randomized, 4-week study in 30 patients with chronic obstructive bronchitis; doses: 36 mg/day bromhexine vs. 45 mg/day ambroxol. |
Why This Matters
This evidence quantifies that bromhexine does not improve objective pulmonary function metrics like its metabolite ambroxol, which is critical for selecting the appropriate agent when measurable spirometric improvement is a primary experimental or clinical endpoint.
- [1] Wiessmann KJ, et al. [Clinical results in the treatment of chronic obstructive bronchitis with ambroxol in comparison with bromhexine]. Arzneimittelforschung. 1978;28(5a):900-902. View Source
